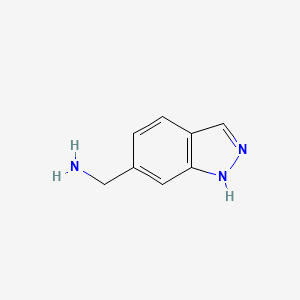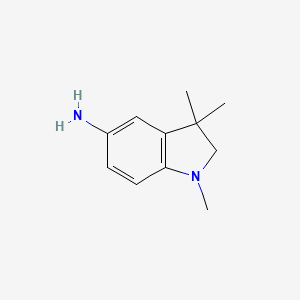
(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine
Vue d'ensemble
Description
The compound (1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine is a derivative of indole, a heterocyclic structure with a wide range of applications in medicinal chemistry. Indole derivatives are known for their pharmacological properties and are often synthesized for the development of new therapeutic agents.
Synthesis Analysis
The synthesis of indole derivatives can be complex, involving multiple steps and the protection and deprotection of functional groups. For instance, the synthesis of (2,3-dihydro-1H-indol-5-ylmethyl)amine, a related compound, was achieved by deprotecting phthalimide and acetyl groups from a precursor molecule . Although the exact synthesis of (1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine is not detailed in the provided papers, similar synthetic strategies involving cyclisation reactions and subsequent modifications could be inferred.
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a planar indole ring system, which can participate in conjugation with other parts of the molecule. For example, the compound 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide exhibits a planar ring nitrogen atom, indicating conjugation with the cyanoacrylamide unit . This planarity and conjugation are crucial for the biological activity of these molecules.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including cyclisation and hydrogen bonding interactions. The title compound 2-(4-Chloro-3,3,7-trimethyl-2,3-dihydro-1H-indol-2-ylidene)-2-cyanoacetamide forms through a reaction with hydroxylamine . In the crystal, it participates in hydrogen bonding, forming dimers and generating ribbons along the crystal axis. These interactions are significant as they can influence the solubility, stability, and biological activity of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like (1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine are influenced by their molecular structure. The presence of substituents can affect the compound's polarity, solubility, and reactivity. For example, the presence of a benzylthio group in the 3-(benzylthio)-5-(1H-indol-3-yl)-1,2,4-triazol-4-amines contributes to their potential as Bcl-2 inhibitory anticancer agents . The electronic properties of the indole ring system, along with the substituents, play a critical role in the compound's interaction with biological targets.
Applications De Recherche Scientifique
-
Scientific Field: Organic Synthesis
-
Scientific Field: Medicinal Chemistry
- Application Summary : A compound closely related to “(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine”, identified as a potent inhibitor of RIPK1, has been studied for its potential applications in medicine .
- Results or Outcomes : The compound was found to potently inhibit RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM. It also showed good kinase selectivity and was able to protect cells from necroptosis in vitro and in vivo .
-
Scientific Field: Organic Chemistry
-
Scientific Field: Physical Chemistry
-
Scientific Field: Organic Chemistry
-
Scientific Field: Physical Chemistry
Propriétés
IUPAC Name |
1,3,3-trimethyl-2H-indol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-11(2)7-13(3)10-5-4-8(12)6-9(10)11/h4-6H,7,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKIIOQCBMYRNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=C1C=C(C=C2)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627381 | |
| Record name | 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-yl)amine | |
CAS RN |
848047-45-0 | |
| Record name | 1,3,3-Trimethyl-2,3-dihydro-1H-indol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90627381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

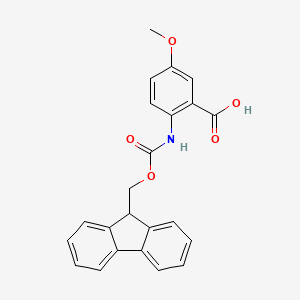
![[(5-Fluoro-1H-indol-2-yl)methyl]-methylamine](/img/structure/B1322527.png)


![1,1,7,7-Tetramethyl-2,3,6,7-tetrahydro-1h,5h-pyrido[3,2,1-ij]quinoline-9-carbaldehyde](/img/structure/B1322541.png)
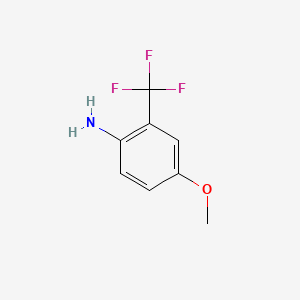
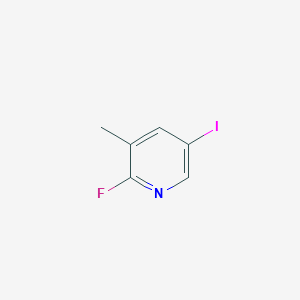
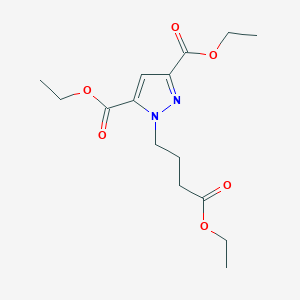
![6-Fluoro-3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1322552.png)
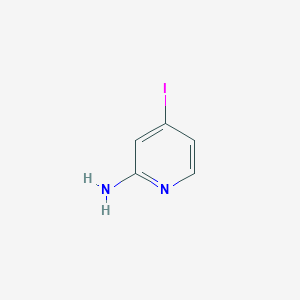


![3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1322557.png)
